molecular formula C7H6ClN3 B167712 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1618-36-6

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B167712
CAS No.: 1618-36-6
M. Wt: 167.59 g/mol
InChI Key: NISJMYPRXDUYTF-UHFFFAOYSA-N
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Description

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 g/mol .


Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

Scientific Research Applications

Chemical Interaction and Synthesis

  • Interaction with Glycine Esters : A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
  • Synthesis of Functionalized Bases : Research on the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has led to the synthesis of functionalized base derivatives, useful in the study of nucleoside antibiotics (Rosemeyer, 2007).

Pharmaceutical Applications

  • Large-scale Synthesis for Pharmaceuticals : A study highlights a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, emphasizing its potential in pharmaceutical applications (Fischer & Misun, 2001).
  • Potential Antibacterial Agents : The synthesis of pyrrolo[2,3-d]pyrimidines has been reported for their use in creating potential antibacterial agents (Dave & Shah, 2002).

Methodological Developments

  • Docking Studies and Synthesis Methods : Advanced methods for synthesizing derivatives of pyrrolo[2,3-d]pyrimidine have been developed, accompanied by docking studies to determine their interactions and potential uses (Bommeraa, Merugu, & Eppakayala, 2019).
  • Crystal Structure Studies : The structural analysis of pyrrolo[2,3-d]pyrimidine derivatives has been conducted, providing valuable insights for the development of new compounds (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction process, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK enzymes, it disrupts the signaling pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

Its use as a pharmaceutical intermediate suggests that it may have suitable adme properties for drug development .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

The future directions of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” could involve further exploration of its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs against flaviviruses .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. This pathway is critical for cell division, apoptosis, and immune function. The compound’s interaction with JAKs results in the inhibition of their activity, thereby modulating the signaling cascade and affecting downstream gene expression . Additionally, this compound has been shown to bind to other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the JAK-STAT pathway, leading to alterations in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines by disrupting the signaling mechanisms that promote cell survival and proliferation. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Janus kinases, inhibiting their catalytic activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression that can result in reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as DNA and RNA, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, while in vivo studies indicate that its effects may persist for weeks.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s . These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with cytochrome P450s can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby altering the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum. These localizations enable the compound to modulate various cellular processes, including energy production, protein synthesis, and gene expression.

Properties

IUPAC Name

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISJMYPRXDUYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564259
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-36-6
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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